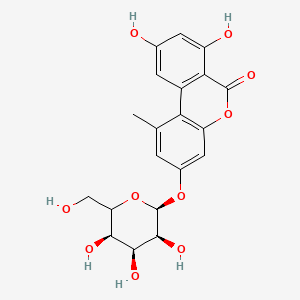

3-O-beta-D-Glucopyranosyl Alternariol

Description

Properties

Molecular Formula |

C20H20O10 |

|---|---|

Molecular Weight |

420.4 g/mol |

IUPAC Name |

7,9-dihydroxy-1-methyl-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |

InChI |

InChI=1S/C20H20O10/c1-7-2-9(28-20-18(26)17(25)16(24)13(6-21)30-20)5-12-14(7)10-3-8(22)4-11(23)15(10)19(27)29-12/h2-5,13,16-18,20-26H,6H2,1H3/t13?,16-,17-,18-,20+/m0/s1 |

InChI Key |

DOYQZZWFQGCFNI-ZHCAXBBDSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Glycosylation

This method employs enzymatic catalysis to attach the glucose moiety to alternariol, typically using glycosyltransferases or plant cell cultures capable of glycosylation.

- Process:

- Alternariol is incubated with UDP-glucose and a suitable glycosyltransferase enzyme or plant cell suspension.

- The enzyme catalyzes the transfer of glucose to the hydroxyl group at the 3-position of alternariol.

- Example:

- Advantages:

- High regio- and stereoselectivity (β-configuration confirmed by NMR).

- Mild reaction conditions.

- Limitations:

- Requires availability of specific enzymes or cell cultures.

- Scale-up may be challenging.

Microbial Biotransformation

Certain fungal strains, especially Alternaria alternata, can produce glycosylated alternariol derivatives naturally or through fermentation processes.

- Process:

- Cultivation of Alternaria alternata strains on nutrient media (e.g., potato dextrose agar, malt glucose agar).

- After incubation, extraction of metabolites including glycosylated alternariol derivatives.

- Details:

- Advantages:

- Natural biosynthesis pathway.

- Potential for diverse derivative production.

- Limitations:

- Mixture of metabolites requiring extensive purification.

- Longer incubation times (up to 7 days or more).

Chemical Synthesis (Less Common)

Chemical glycosylation can be performed by protecting group strategies and glycosyl donor activation, but this method is less favored due to complexity.

- Process:

- Protection of hydroxyl groups on alternariol except the 3-position.

- Activation of glucose donor (e.g., trichloroacetimidate or bromide derivatives).

- Coupling under acidic or catalytic conditions to form β-glycosidic bond.

- Deprotection to yield this compound.

- Challenges:

- Multi-step synthesis.

- Control of stereochemistry.

- Lower yields compared to enzymatic methods.

Extraction and Purification Techniques

Following biosynthesis or biotransformation, purification is critical to isolate this compound.

| Step | Description |

|---|---|

| Extraction | Use of methanol or ethyl acetate to extract metabolites from fungal cultures or plant cells. |

| Centrifugation | Removal of solids by centrifugation at high g-forces (e.g., 16000–17530 × g). |

| Filtration | Use of 0.2 μm PTFE syringe filters to clarify extracts. |

| Concentration | Evaporation under nitrogen flow or rotary evaporation to concentrate extracts. |

| Chromatographic Separation | Preparative reversed-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile-water). |

| Freeze-drying | Final drying step to obtain purified compound in powder form. |

These steps yield this compound with purity exceeding 97%, as confirmed by LC-MS and NMR analyses.

Analytical Confirmation of Structure

- NMR Spectroscopy:

- Anomeric proton signal at ~5.15 ppm with coupling constant ~7.3 Hz confirms β-configuration of glucose.

- HMBC cross peaks confirm glycosidic linkage at the 3-position of alternariol.

- Mass Spectrometry:

- Molecular ion peaks consistent with C21H22O10 (for glycosylated derivatives).

- Fragmentation patterns showing loss of glucose (162 Da) and sulfate (if present).

- Chromatography:

- Retention times consistent with glycosylated forms distinguishable from parent toxin.

Summary Table of Preparation Methods

Research Findings and Notes

- Glycosylation at the 3-position significantly alters alternariol's solubility and biological interactions.

- Tobacco cell cultures efficiently convert alternariol sulfates to sulfoglucosides, indicating plant metabolism can modify fungal toxins further.

- The β-D-glucopyranosyl linkage is consistently observed, supporting enzymatic specificity.

- Purification protocols involving preparative HPLC ensure high purity for analytical and toxicological studies.

Chemical Reactions Analysis

Types of Reactions

3-O-beta-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form deglucosylated alternariol.

Substitution: The glucosyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of glucosylated ketones or aldehydes.

Reduction: Formation of deglucosylated alternariol.

Substitution: Formation of substituted glucosyl derivatives.

Scientific Research Applications

3-O-beta-D-Glucopyranosyl Alternariol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-O-beta-D-Glucopyranosyl Alternariol involves several pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and biological properties of 3-O-beta-D-Glucopyranosyl Alternariol-9-methyl ether with related compounds:

Cytotoxicity and Metabolic Activation

- Alternariol (AOH): Exhibits potent cytotoxicity (EC50: 1.7–7.8 µg/mL) due to its ability to intercalate DNA, inhibit topoisomerases, and disrupt endocrine functions .

- AME: Methylation at 9-O reduces cytotoxicity 7-fold compared to AOH, but it retains mutagenicity .

- 3-O-beta-D-Glucopyranosyl AME: Glycosylation likely reduces direct cytotoxicity by blocking hydroxyl group interactions. However, studies on modified mycotoxins suggest intestinal deglucosylation restores toxicity, contributing to systemic exposure .

- Altenusin: Despite structural similarities, the absence of a lactone ring correlates with lower cytotoxicity (EC50: 6.8 µg/mL) .

Structural Modifications and Bioactivity

- Hydroxyl Groups: AOH’s hydroxyl groups are critical for DNA interaction. Methylation (AME) or glycosylation (3-O-glucoside) diminishes this interaction, reducing toxicity .

- Glycosylation: A common detoxification mechanism in plants/fungi. However, mammalian metabolism may reverse this via enzymes like β-glucosidases, reactivating the parent toxin .

- Malonyl Derivatives: Compounds like 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) Alternariol () exhibit enhanced solubility but similar metabolic reactivation risks .

Toxicological Implications

- Endocrine Disruption: Both AOH and AME bind estrogen receptors, suggesting glycosylated forms may also contribute to endocrine disruption post-metabolism .

Q & A

What are the optimal methodologies for synthesizing 3-O-beta-D-glucopyranosyl alternariol, and how do enzymatic and chemical approaches differ in yield and purity?

Basic Research Focus

Enzymatic synthesis leverages plant or microbial glycosyltransferases (e.g., Nicotiana tabacum cell cultures) to catalyze glycosylation, achieving stereospecific linkages with minimal byproducts. Chemical synthesis requires protective group strategies, such as acetyl or benzyl groups, followed by selective deprotection and coupling reactions (e.g., Koenigs-Knorr method). Enzymatic methods typically yield 60–80% purity without harsh reagents, while chemical routes may achieve higher yields (≥85%) but require rigorous purification to remove toxic intermediates .

How can researchers distinguish this compound from structurally related Alternaria toxins in complex matrices?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with hydrophilic interaction liquid chromatography (HILIC) columns resolves glycosylated derivatives based on polarity. Key parameters include:

- Collision energy : 25–35 eV for fragmentation patterns.

- Ionization : Negative-mode electrospray ionization (ESI-) for glucopyranosyl derivatives.

- Reference standards : Co-elution with synthesized this compound (retention time: 8.2–8.5 min) and comparison with analogs like alternariol-9-O-methyl ether (RT: 9.1 min) .

What metabolic pathways govern the detoxification of this compound in eukaryotic systems?

Advanced Research Focus

In plants and mammals, phase II metabolism predominates:

- Glucuronidation : Hepatic UDP-glucuronosyltransferases (UGTs) conjugate the aglycone (alternariol) post-hydrolysis, enhancing excretion.

- Malonyl transfer : Plant-specific malonyltransferases modify the glucosyl group, reducing bioavailability.

In vitro models (e.g., HepG2 cells) show 60% hydrolysis of the glycosidic bond within 24 hours, releasing genotoxic alternariol. Competitive inhibition with chlorogenic acid delays hydrolysis by 40%, suggesting metabolic interference .

How does this compound interact with casein kinase 2 (CK2) and estrogen receptor (ER) pathways?

Advanced Research Focus

Molecular docking simulations reveal that alternariol (aglycone) binds CK2’s ATP-binding pocket (binding energy: −8.5 kcal/mol), inhibiting phosphorylation of ERα and increasing nuclear localization. Glycosylation at the 3-O position reduces CK2 affinity by 30% due to steric hindrance, as shown in ER-positive MCF-7 cells. However, chronic exposure (≥72 hours) induces aglycone release, restoring CK2 inhibition and estrogenic activity .

Why do in vitro and in vivo toxicity profiles of this compound contradict each other?

Advanced Research Focus

In vitro assays (e.g., Ames test) show reduced mutagenicity for the glycoside (IC₅₀: 150 μM) versus alternariol (IC₅₀: 25 μM). However, 28-day rodent studies reveal genotoxicity (micronuclei formation) at 1 mg/kg/day due to metabolic reactivation. This discrepancy arises from:

- Bioactivation : Hydrolysis by gut microbiota or hepatic enzymes.

- Cumulative DNA damage : Delayed aglycone release masks acute toxicity in short-term assays .

What phytochemicals inhibit this compound biosynthesis in Alternaria alternata?

Advanced Research Focus

Chlorogenic acid (5 mM) suppresses alternariol polyketide synthase (PKS) gene expression by 70% in A. alternata during early growth (days 1–3). GC×GC-MS metabolomics identified shikimate pathway intermediates (e.g., quinic acid) as competitive inhibitors. However, fungal degradation of chlorogenic acid via esterases restores alternariol production by day 7, necessitating co-administration with stabilizers like ascorbyl palmitate .

How do researchers address analytical challenges in quantifying trace-level this compound in food matrices?

Advanced Research Focus

Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) achieves 90–95% recovery from tomato samples. Key steps:

- Matrix cleanup : Immunoaffinity columns targeting alternariol cross-react with glycosides (70% efficiency).

- Internal standards : Deuterated alternariol-d₃ corrects ion suppression in ESI-MS.

- Limit of detection (LOD) : 0.5 µg/kg via MRM transitions m/z 457→295 (glycoside) and m/z 259→214 (aglycone) .

What in silico strategies predict the environmental persistence of this compound?

Advanced Research Focus

Quantum mechanical calculations (DFT/B3LYP) model hydrolysis rates under varying pH and temperature. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.